molecular formula C24H28FN3O2 B1146448 YIL781

YIL781

Cat. No.: B1146448
M. Wt: 409.5 g/mol
InChI Key: FRKXOBMDEXCHHD-SFHVURJKSA-N
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Description

YIL 781: is a selective antagonist of the ghrelin receptor, specifically targeting the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has shown promise in improving glucose homeostasis both in vivo and in vitro by blocking the secretion of ghrelin .

Scientific Research Applications

YIL 781 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various physiological processes.

    Biology: Investigated for its effects on glucose metabolism and insulin secretion.

    Medicine: Potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.

    Industry: Used in the development of new drugs targeting the ghrelin receptor.

Safety and Hazards

The safety and hazards associated with a compound like this would be evaluated through toxicological studies. These might include assessments of acute toxicity, chronic toxicity, carcinogenicity, and environmental toxicity .

Future Directions

The future research directions for a compound like this would likely involve further exploration of its biological activity, potential applications, and mechanism of action. This could include in vitro and in vivo studies, as well as investigations into its pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of YIL 781 involves multiple steps, including the formation of a quinazolinone core structure. The key steps include:

Industrial Production Methods: : Industrial production of YIL 781 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : YIL 781 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YIL 781: : YIL 781 is unique in its high selectivity for the ghrelin receptor and its ability to improve glucose homeostasis without significantly affecting other receptors. This makes it a valuable tool for studying the ghrelin receptor and its role in metabolic processes .

Properties

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXOBMDEXCHHD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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